N-(4-fluorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide
Description
This compound features a 4-fluorophenyl group attached to an acetamide backbone, which is further substituted with a benzenesulfonamido moiety. The sulfonamide nitrogen is linked to a 4-methylpiperazine group via a carbonyl bridge, distinguishing it from analogs with direct sulfonyl-piperazine linkages.
Properties
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c1-16-3-9-19(10-4-16)31(29,30)26(21(28)25-13-11-24(2)12-14-25)15-20(27)23-18-7-5-17(22)6-8-18/h3-10H,11-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHHQJYVUSBGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a piperazine moiety and sulfonamide group, suggests promising biological activity, particularly in the context of receptor modulation and enzyme inhibition.
- Molecular Formula : C21H25FN4O4S
- Molecular Weight : 448.5 g/mol
- IUPAC Name : N-[2-(4-fluoroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
- Purity : Typically 95% .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets, including receptors and enzymes. The following sections summarize key findings from recent studies.
Receptor Interaction
Enzyme Inhibition
- Tyrosinase Inhibition :
- Tyrosinase (TYR) is a key enzyme in melanin biosynthesis, making it a target for skin hyperpigmentation treatments. Research has shown that compounds featuring the piperazine scaffold can act as competitive inhibitors of TYR .
- The design of new small molecules based on the 4-fluorobenzylpiperazine moiety has led to the discovery of potent TYR inhibitors, indicating that similar compounds may exhibit significant inhibitory activity against this enzyme.
Study 1: NK(1) Antagonist Discovery
In a study aimed at discovering novel NK(1) receptor antagonists, a series of C-phenylpiperazine derivatives were synthesized and characterized. Among these, compounds with structural similarities to this compound demonstrated high in vitro potency and selectivity for NK(1) receptors .
Study 2: Tyrosinase Inhibition Mechanism
A recent investigation into tyrosinase inhibitors highlighted the potential of piperazine-based compounds to inhibit melanin production effectively. One compound showed an IC50 value of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM). This suggests that this compound could be explored further for its antimelanogenic properties without cytotoxic effects .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H25FN4O4S |
| Molecular Weight | 448.5 g/mol |
| Purity | 95% |
| Biological Targets | NK(1) Receptors, Tyrosinase |
| Notable Activity | Potential antagonist and inhibitor |
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetamide (CAS 701926-99-0)
- Structural Differences : Replaces the carbonyl bridge with a sulfonyl group between the benzenesulfonamido and piperazine.
- Sulfonyl linkages are more electron-withdrawing, which may alter electronic interactions with biological targets.
N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (RN 936820-52-9)
- Structural Differences :
- Features a 3-acetamido-4-methylphenyl group instead of 4-fluorophenyl.
- Piperazine is directly attached to the acetamide without a sulfonamido spacer.
- Implications: The acetamido-methylphenyl group may improve solubility but reduce metabolic stability due to steric hindrance .
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS 329779-23-9)
- Structural Differences :
- Substitutes 4-fluorophenyl with 4-bromo-2-methylphenyl and 3-chlorophenyl on the piperazine.
- Implications :
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 882749-43-1)
- Structural Differences :
- Incorporates 2-methoxy-5-nitrophenyl instead of 4-fluorophenyl.
- Nitro and methoxy groups introduce strong electron-withdrawing and donating effects.
- Implications :
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
